2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Description
2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two aromatic rings substituted with methyl and nitro groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-6-7-13(8-11(10)2)16-18-17-15(22-16)12-4-3-5-14(9-12)19(20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLYSMMCNFWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Cyclization: Dehydrating agents (e.g., phosphorus oxychloride), acidic or basic conditions.
Major Products Formed
Reduction: 2-(3,4-dimethylphenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.
Substitution: Halogenated or alkylated derivatives of the original compound.
Cyclization: Polycyclic heteroaromatic compounds.
Scientific Research Applications
2-(3,4-dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
